REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:8]=[C:7]([N+]([O-])=O)[CH:6]=[C:5]([CH3:12])[N+:4]=1[O-])[CH3:2].C([Br:17])(=O)C>C(O)(=O)C>[Br:17][C:7]1[CH:6]=[C:5]([CH3:12])[N:4]=[C:3]([CH2:1][CH3:2])[CH:8]=1
|
Name
|
|
Quantity
|
36.4 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=[N+](C(=CC(=C1)[N+](=O)[O-])C)[O-]
|
Name
|
|
Quantity
|
60 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
49.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Br
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 11/2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was warmed
|
Type
|
CUSTOM
|
Details
|
to give a clear solution which
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 15°-20° C.
|
Type
|
ADDITION
|
Details
|
treated dropwise
|
Type
|
CUSTOM
|
Details
|
the temperature below 25° C.
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
TEMPERATURE
|
Details
|
slowly warmed to 65°-70° C.
|
Type
|
WAIT
|
Details
|
kept in this temperature range for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The acetic acid and volatile components were removed in vacuo and 200 ml of chloroform
|
Type
|
ADDITION
|
Details
|
were added to the residue
|
Type
|
ADDITION
|
Details
|
To the chilled mixture there was added dropwise 58 g of phosphorus tribromide at 10° C.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was warmed to room temperature
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 hours
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
An additional 10 g of phosphorus tribromide were added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated for 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
poured onto ice, neutralized with cold 35% sodium hydroxide
|
Type
|
EXTRACTION
|
Details
|
extracted three times with 200 ml of methylene chloride
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
ADDITION
|
Details
|
300 ml of diethyl ether were added
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the ether solution was dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=NC(=C1)C)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 g | |
YIELD: CALCULATEDPERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |